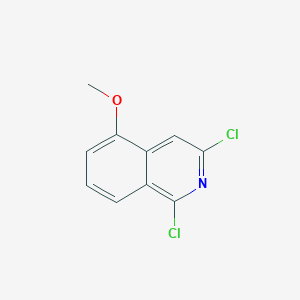

1,3-Dichloro-5-methoxyisoquinoline

Description

1,3-Dichloro-5-methoxyisoquinoline (CAS: 24623-38-9) is a halogenated isoquinoline derivative with the molecular formula C₁₀H₇Cl₂NO and a molecular weight of 228.07–228.08 g/mol . It is characterized by two chlorine substituents at positions 1 and 3 and a methoxy group at position 5 of the isoquinoline scaffold. The compound is primarily used in research settings for synthetic chemistry and pharmacological studies, with purity levels exceeding 95–98% depending on the supplier . Storage recommendations vary: GLPBIO advises refrigeration (2–8°C) for its stock solution , while American Elements specifies room-temperature storage for the solid form .

Properties

IUPAC Name |

1,3-dichloro-5-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-8-4-2-3-6-7(8)5-9(11)13-10(6)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWYGSPWPQXKME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(N=C(C=C21)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-methoxyisoquinoline typically involves the chlorination and methoxylation of isoquinoline derivatives. . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 1,3-Dichloro-5-methoxyisoquinoline may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-methoxyisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .

Scientific Research Applications

1,3-Dichloro-5-methoxyisoquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-methoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Isoquinoline Derivatives

This section compares 1,3-dichloro-5-methoxyisoquinoline with four related compounds, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects: The dual chlorine substituents in 1,3-dichloro-5-methoxyisoquinoline enhance its electrophilicity compared to mono-chlorinated analogs (e.g., 3-chloro-5-methoxyisoquinoline), making it more reactive in cross-coupling reactions . The methoxy group at position 5 improves solubility in polar solvents (e.g., DMSO or ethanol) compared to non-methoxylated derivatives like 5-chloroisoquinoline .

Molecular Weight and Applications: Higher molecular weight (228 g/mol) of 1,3-dichloro-5-methoxyisoquinoline may influence its pharmacokinetic properties in drug discovery, such as membrane permeability, compared to lighter analogs like 5-chloroisoquinoline (163.61 g/mol) .

Availability and Pricing: 1,3-Dichloro-5-methoxyisoquinoline is commercially available in bulk quantities (up to 1g) with typical stock availability , while 3-chloro-5-methoxyisoquinoline is sold in smaller quantities (100mg–1g) .

In contrast, hazards for structurally distinct isoquinoline derivatives (e.g., methyl 4,4-dimethyl-tetrahydroisoquinoline carboxylate hydrochloride) include respiratory irritation and skin sensitivity , highlighting the need for compound-specific risk assessments.

Biological Activity

1,3-Dichloro-5-methoxyisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,3-Dichloro-5-methoxyisoquinoline has a unique chemical structure characterized by the presence of two chlorine atoms and a methoxy group on the isoquinoline ring. This structural configuration is believed to influence its biological activity, making it a valuable compound for further research.

Antimicrobial Activity

Research indicates that 1,3-Dichloro-5-methoxyisoquinoline exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has demonstrated effectiveness against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Pseudomonas aeruginosa | 20 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 1,3-Dichloro-5-methoxyisoquinoline has been explored in various studies. It has shown promising results against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). In one study, the compound exhibited an IC50 value of approximately 20 nM against MCF-7 cells, indicating potent cytotoxicity.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Induction of ROS and interference with tubulin polymerization |

| A549 | 22 | Induction of apoptosis through mitochondrial pathways |

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and ultimately trigger apoptosis in cancer cells.

The biological activity of 1,3-Dichloro-5-methoxyisoquinoline is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity and disrupt various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.

- Receptor Binding : It can bind to cellular receptors, altering signaling pathways associated with cancer progression.

- Oxidative Stress : By inducing ROS production, it can enhance apoptotic signaling in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of 1,3-Dichloro-5-methoxyisoquinoline:

-

Case Study on Antimicrobial Efficacy :

A study conducted on clinical isolates of E. coli demonstrated that treatment with 1,3-Dichloro-5-methoxyisoquinoline significantly reduced bacterial load in vitro compared to untreated controls. -

Case Study on Cancer Cell Lines :

In a comparative analysis involving multiple isoquinoline derivatives, 1,3-Dichloro-5-methoxyisoquinoline was found to be more effective than its analogs in inhibiting the growth of MCF-7 cells, suggesting its unique structural features contribute to enhanced bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.